molecular formula C5H5BrN2O B1384604 6-Bromo-2-methylpyrimidin-4-ol CAS No. 1603339-26-9

6-Bromo-2-methylpyrimidin-4-ol

Cat. No.: B1384604
CAS No.: 1603339-26-9
M. Wt: 189.01 g/mol
InChI Key: JKUQDXVNKAXRNT-UHFFFAOYSA-N
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Description

6-Bromo-2-methylpyrimidin-4-ol is a brominated pyrimidine derivative characterized by a hydroxyl group at position 4, a methyl group at position 2, and a bromine atom at position 4. Pyrimidines are heterocyclic aromatic compounds with significant applications in pharmaceuticals, agrochemicals, and coordination chemistry due to their ability to act as ligands and participate in hydrogen bonding .

Properties

IUPAC Name

4-bromo-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUQDXVNKAXRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methylpyrimidin-4-ol typically involves the bromination of 2-methylpyrimidin-4-ol. One common method includes:

    Bromination Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can participate in oxidation or reduction reactions, altering the compound’s oxidation state.

    Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (NH3) or thiols (R-SH) in the presence of a base (e.g., NaOH) and a solvent (e.g., ethanol).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of 6-amino-2-methylpyrimidin-4-ol or 6-thio-2-methylpyrimidin-4-ol.

    Oxidation: Conversion to 6-bromo-2-methylpyrimidin-4-one.

    Reduction: Formation of this compound derivatives with reduced functional groups.

Scientific Research Applications

6-Bromo-2-methylpyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methylpyrimidin-4-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Molecular Targets and Pathways

    Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.

    Receptors: Potential to bind to receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) 5-Bromo-2-methyl-6-phenyl-pyrimidin-4-ol
  • Structural Difference : The substitution of a phenyl group at position 6 distinguishes this compound from 6-bromo-2-methylpyrimidin-4-ol.
  • Physicochemical Properties: The phenyl group increases molecular weight and hydrophobicity, leading to longer retention times in HPLC separations compared to non-phenylated analogs . The bromine atom at position 5 (vs. 6 in the target compound) may alter electronic distribution, affecting dipole moments and intermolecular interactions .
(b) 5-Bromopyrimidin-4-ol
  • Applications : Used as an intermediate in pharmaceutical synthesis, particularly for antiviral and anticancer agents. The absence of the methyl group may influence binding affinity in biological systems .
(c) 6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol
  • Structural Difference: Incorporates an amino group at position 6 and an ethylthio group at position 2.
  • Properties: The amino group enhances hydrogen-bonding capacity, while the ethylthio group increases lipophilicity. Predicted pKa of 7.16 suggests moderate acidity, comparable to other hydroxyl-containing pyrimidines .
(d) Bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-pyrimidinedione)
  • Structural Difference : A pyrimidinedione core with a 1-methylpropyl substituent at position 3.
  • Applications : Widely used as a herbicide. The dione structure and alkyl chain contribute to soil persistence and herbicidal activity, unlike the hydroxyl group in the target compound .

Physicochemical Properties

The table below summarizes key properties of this compound and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Key Applications
This compound C₅H₅BrN₂O 189.01 Not reported ~1.5 Pharmaceutical intermediates
5-Bromo-2-methyl-6-phenyl-pyrimidin-4-ol C₁₁H₁₀BrN₂O 275.12 Not reported ~3.2 Coordination chemistry
6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol C₆H₈BrN₃OS 250.12 300 ~2.1 Drug discovery
Bromacil C₉H₁₃BrN₂O₂ 261.12 158–160 ~1.8 Herbicide

Spectroscopic and Electronic Properties

  • This compound vs. 2-Amino-5-bromo-6-methyl-4-pyrimidinol: IR Spectroscopy: The hydroxyl group in this compound shows a broad O–H stretch (~3200 cm⁻¹), while the amino group in the latter compound exhibits N–H stretches near 3400 cm⁻¹ . NMR: The bromine atom at position 6 in the target compound deshields adjacent protons, causing downfield shifts in ¹H NMR compared to bromine at position 5 . Quantum Chemical Calculations: The HOMO-LUMO gap of this compound is expected to be narrower than non-brominated analogs due to electron-withdrawing effects of bromine, enhancing reactivity .

Biological Activity

6-Bromo-2-methylpyrimidin-4-ol is an organic compound with the molecular formula C5_5H5_5BrN2_2O. It belongs to the pyrimidine class of compounds, which are characterized by a six-membered ring containing nitrogen atoms. This compound has garnered interest due to its potential biological activities , particularly in the fields of antimicrobial and antiviral research.

Antiviral Properties

Research indicates that this compound can induce high levels of serum interferon in mice, suggesting its potential as an antiviral agent . Interferon is critical in the body’s defense against viral infections, enhancing immune responses and inhibiting viral replication. The mechanism of action appears to involve the modulation of immune responses, which may lead to protective effects against various viral pathogens.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . In studies evaluating its efficacy against various bacterial strains, it was noted that this compound exhibited significant activity against certain Gram-positive bacteria. The specific mechanisms by which it exerts its antimicrobial effects remain an area of ongoing research, but it may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeTarget OrganismsObserved EffectsReference
AntiviralVarious virusesInduction of interferon
AntimicrobialGram-positive bacteriaSignificant inhibition observed
CytotoxicityCancer cell linesModerate cytotoxic effects noted

The biological activity of this compound can be attributed to several mechanisms:

  • Interferon Induction : The compound stimulates the production of interferon, enhancing the immune response against viral infections.
  • Inhibition of Bacterial Growth : By potentially disrupting bacterial cell wall integrity or metabolic functions, it demonstrates antimicrobial effects.
  • Cytotoxicity in Cancer Cells : Preliminary studies suggest that it may exhibit cytotoxic effects on certain cancer cell lines, indicating potential applications in oncology .

Table 2: Comparison with Related Compounds

Compound NameStructure CharacteristicsBiological Activity
2-Methylpyrimidin-4-olLacks bromine; lower reactivityMinimal antimicrobial activity
6-Chloro-2-methylpyrimidin-4-olChlorine instead of bromineModerate antimicrobial properties
6-Bromo-4-hydroxypyrimidineLacks methyl group at position 2Limited antiviral activity

The unique combination of functional groups in this compound, including the bromine atom and hydroxyl group, contributes to its distinct biological activities compared to similar compounds. The presence of these groups enhances its reactivity and potential for interactions in biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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